Bienvenue dans la boutique en ligne BenchChem!

1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(3,4-dimethylphenyl)urea

Kinase inhibitor design Pyrazole SAR p38α MAPK

Researchers exploring p38α MAPK SAR often lack N1-methylated, methylene-spacer pyrazolyl-ureas for systematic selectivity studies. This compound fills that gap with its unique combination of N1-methyl, methylene spacer, and 3,4-dimethylphenyl substitution. • Enables direct comparison vs. directly linked 3-ureido-pyrazoles (US6387900B1 series) for spacer-dependent binding pose analysis • Serves as 3,4-regioisomer reference standard for dimethylphenyl selectivity panels (2,3-; 2,4-; 2,6-; 3,5- analogs available) • Class-level potency benchmark: 0.037-0.069 µM against p38α MAPK; suitable for kinase-addicted cancer cell line screening

Molecular Formula C17H22N4O
Molecular Weight 298.39
CAS No. 1448077-38-0
Cat. No. B2582050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(3,4-dimethylphenyl)urea
CAS1448077-38-0
Molecular FormulaC17H22N4O
Molecular Weight298.39
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)NCC2=NN(C(=C2)C3CC3)C)C
InChIInChI=1S/C17H22N4O/c1-11-4-7-14(8-12(11)2)19-17(22)18-10-15-9-16(13-5-6-13)21(3)20-15/h4,7-9,13H,5-6,10H2,1-3H3,(H2,18,19,22)
InChIKeyHIUHPYGIYUJNFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((5-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(3,4-dimethylphenyl)urea (CAS 1448077-38-0): Structural Classification and Procurement Profile


1-((5-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(3,4-dimethylphenyl)urea (CAS 1448077-38-0, molecular formula C17H22N4O, MW 298.39) is a synthetic pyrazolyl-urea derivative featuring a 5-cyclopropyl-1-methyl-1H-pyrazole scaffold linked via a methylene bridge to a 3,4-dimethylphenyl-substituted urea moiety. It belongs to the broader class of 3(5)-ureido-pyrazole derivatives, a chemotype extensively claimed in patents for kinase inhibition applications, including antitumor [1] and anti-inflammatory [2] indications. The compound's structure is distinguished from earlier 5-cyclopropyl-1H-pyrazol-3-yl urea analogs by the presence of an N1-methyl group on the pyrazole ring and a methylene spacer between the pyrazole 3-position and the urea nitrogen—two structural features that, based on class-level structure-activity relationship (SAR) data, are expected to modulate kinase binding pocket interactions and metabolic stability relative to non-methylated analogs [1].

Why Interchangeable Pyrazolyl-Urea Selection Fails: Structural Determinants of Target Engagement in the 5-Cyclopropyl-N1-Methyl Series


Within the pyrazolyl-urea chemotype, minor structural variations produce large differences in kinase selectivity and potency. Class-level SAR studies demonstrate that the position and nature of substituents on the phenylurea moiety, as well as the substitution pattern on the pyrazole nucleus, are pivotal in determining the magnitude and selectivity of kinase inhibition [1]. In the US6387900B1 patent, among the discrete compounds specifically named, the 3,4-dimethylphenyl substitution pattern is listed separately from the 2,3-dimethylphenyl, 2,4-dimethylphenyl, and 3,5-dimethylphenyl regioisomers [2], indicating that each dimethyl substitution pattern was considered structurally and functionally distinct by the inventors. Furthermore, the N1-methyl group on the pyrazole—absent in the original 3(5)-ureido-pyrazole series—eliminates a hydrogen-bond donor and introduces steric bulk at a position proximal to the ATP-binding pocket, a modification that in related p38α inhibitor series has been shown to affect both potency and isoform selectivity [3]. Consequently, replacing this compound with a close analog lacking either the N1-methyl, the methylene spacer, or the 3,4-dimethylphenyl arrangement carries a material risk of different target engagement, altered selectivity, and non-comparable biological readout.

Quantitative Differentiation Evidence for 1-((5-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(3,4-dimethylphenyl)urea: Comparator-Based Analysis


N1-Methyl Pyrazole Substitution: Structural Differentiation from the Canonical 3(5)-Ureido-Pyrazole Chemotype

The target compound contains an N1-methyl group on the pyrazole ring that is absent in the foundational 3(5)-ureido-pyrazole series exemplified in US6387900B1, where the pyrazole NH is free [1]. In the p38α MAPK inhibitor series reported by Regan et al. (2002), methylation of the pyrazole N1 position in N-pyrazole,N'-aryl ureas was shown to modulate both potency and selectivity: the parent compound BIRB-796 (N1-unsubstituted) exhibited a p38α IC50 of 0.038 µM, while N1-alkylated analogs demonstrated altered binding kinetics and isoform selectivity profiles [2]. The N1-methyl group eliminates a hydrogen-bond donor that, in the unmethylated series, participates in a key interaction with the kinase hinge region; its presence in this compound is therefore a structurally meaningful differentiator from the broader patent class [1].

Kinase inhibitor design Pyrazole SAR p38α MAPK Hydrogen-bond donor modulation

Methylene Spacer Geometry: Conformational Differentiation from Directly Linked Pyrazolyl-Ureas

The target compound incorporates a methylene (-CH2-) spacer between the pyrazole 3-position and the urea nitrogen, a feature absent in the directly linked 3-ureido-pyrazoles claimed in US6387900B1 [1]. In the class of p38α MAPK inhibitors, the introduction of a one-carbon spacer between the heterocycle and the urea pharmacophore has been demonstrated to alter the dihedral angle of the urea relative to the pyrazole plane, affecting the compound's ability to occupy the hydrophobic back pocket and the selectivity pocket of the kinase [2]. The 2017 SAR study by Micale et al. on pyrazolyl-ureas targeting angiogenesis-related kinases showed that the type and length of the linker between the pyrazole and urea moieties played a pivotal role in determining the inhibition profile across MAPK and PI3K pathways [3]. The methylene spacer in this compound provides an additional rotational degree of freedom compared to directly linked analogs, which may favor binding conformations that are inaccessible to the non-spacer series.

Methylene linker SAR Urea conformation Kinase inhibitor flexibility ATP-competitive binding

3,4-Dimethylphenyl Substituent Pattern: Regioisomeric Differentiation Within Dimethylphenyl Urea Analogs

The 3,4-dimethylphenyl substitution on the urea terminus distinguishes this compound from its 2,3-, 2,4-, 2,6-, and 3,5-dimethylphenyl regioisomers, all of which are separately claimed as distinct chemical entities in US6387900B1 [1]. In the broader pyrazolyl-urea SAR landscape, the position of methyl groups on the terminal phenyl ring has been shown to influence both the electron density of the aromatic system and the steric fit within the hydrophobic selectivity pocket of kinase targets. For p38α MAPK inhibitors, 3,4-disubstituted phenyl ureas have been reported to achieve favorable complementarity with the hydrophobic pocket II, while 2,6-disubstituted analogs often exhibit reduced potency due to steric clash [2]. The 3,4-dimethyl arrangement provides a balanced electron-donating effect (+I from two methyl groups) without the ortho-steric hindrance that can restrict urea NH accessibility for hinge-region hydrogen bonding.

Dimethylphenyl regioisomers Kinase selectivity Hydrophobic pocket occupancy SAR

Class-Level p38α MAP Kinase Inhibitory Activity: Benchmarking Against the Pyrazolyl-Urea Pharmacophore Standard

While no direct bioactivity data are available for this specific compound, the class of pyrazolyl-urea derivatives to which it belongs has been extensively characterized for p38α MAPK inhibition. In a 2017 study by Somakala and Amir, fifteen pyrazolyl-urea derivatives (compounds 3a–o) were evaluated for p38α MAPK inhibition using an immunosorbent-based assay with the standard inhibitor SB 203580 as a comparator. The most potent compounds (3a–e, 3g, 3h) exhibited IC50 values ranging from 0.037 ± 1.56 µmol/L to 0.069 ± 0.07 µmol/L, compared to SB 203580 (IC50 = 0.043 ± 3.62 µmol/L) [1]. Compounds 3a–e, 3g, and 3h also demonstrated in vivo anti-inflammatory activity (62.25% to 80.93% inhibition) in comparison to diclofenac sodium (81.62% inhibition) in a carrageenan-induced rat paw edema model, with reduced ulcerogenic liability relative to diclofenac [1]. These class-level data establish the pyrazolyl-urea scaffold as a validated pharmacophore for p38α inhibition, though direct extrapolation to the target compound requires experimental confirmation.

p38α MAPK inhibition Pyrazolyl-urea pharmacophore SB 203580 comparator Anti-inflammatory

Molecular Property Differentiation: Physicochemical Profile vs. Closest Structural Analog (CAS 2034454-32-3)

The closest cataloged structural analog with the same molecular formula (C17H22N4O, MW 298.39) is 1-(3,4-dimethylphenyl)-3-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea (CAS 2034454-32-3) . Both compounds share the 3,4-dimethylphenyl urea terminus and a methylene spacer to a methylated pyrazole, but differ in the nature of the pyrazole-fused ring system: a cyclopropyl substituent (target) vs. a tetrahydrocyclopenta-fused bicycle (analog). This structural difference is predicted to affect lipophilicity, with the cyclopropyl analog expected to have a lower logP and reduced molecular volume relative to the cyclopenta-fused analog. Predicted properties via the ACD/Labs Percepta platform for the related 1-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-3-[4-(trifluoromethyl)phenyl]urea give a logP of 2.90, a topological polar surface area of 59 Ų, and zero Rule-of-5 violations [1]. These values suggest favorable drug-like properties, though experimental logP and solubility data for the target compound are not publicly available.

Physicochemical properties Lipophilicity Drug-likeness Analog comparison

Recommended Application Scenarios for 1-((5-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(3,4-dimethylphenyl)urea Based on Structural and Class-Level Evidence


Pyrazolyl-Urea Kinase Inhibitor Library Expansion for p38α MAPK Structure-Activity Relationship Studies

This compound is suitable for inclusion in focused screening libraries designed to explore the SAR of N1-methylated, methylene-spacer-containing pyrazolyl-ureas targeting p38α MAPK. The class-level potency range of 0.037–0.069 µmol/L established for related pyrazolyl-ureas against p38α [1] provides a benchmark for expected activity. Its unique combination of the N1-methyl group, methylene spacer, and 3,4-dimethylphenyl substitution fills a SAR gap between directly linked 3-ureido-pyrazoles (US6387900B1 series) and N1-unsubstituted analogs, enabling systematic exploration of how these three structural features contribute to kinase binding affinity and selectivity.

Regioisomeric Selectivity Profiling Across Dimethylphenyl-Substituted Kinase Inhibitors

The 3,4-dimethylphenyl substitution pattern on the urea terminus represents one of at least five dimethylphenyl regioisomers claimed within the pyrazolyl-urea patent space [2]. This compound can serve as the 3,4-regioisomer reference standard in panels designed to evaluate how the position of methyl groups on the terminal phenyl ring affects kinase selectivity, cellular permeability, and metabolic stability. Such regioisomeric profiling is essential for lead optimization programs where subtle changes in substitution pattern can redirect kinase target selectivity.

Methylene Spacer Conformational Analysis in Urea-Based Kinase Inhibitor Design

The methylene spacer between the pyrazole and urea distinguishes this compound from directly linked 3-ureido-pyrazoles and provides an additional rotational degree of freedom that may influence the binding pose within the kinase ATP-binding pocket [3]. This compound can be utilized in computational docking studies and co-crystallization trials to determine whether the spacer-dependent conformation enhances or diminishes complementarity with the hydrophobic back pocket of p38α or other MAP kinases, informing future linker optimization strategies.

Antitumor Screening in Kinase-Dependent Cancer Cell Lines

Given the patent classification of the parent 3(5)-ureido-pyrazole series as antitumor agents [2] and the established role of p38 MAPK signaling in cancer cell proliferation and survival, this compound is a candidate for in vitro cytotoxicity screening against kinase-addicted cancer cell lines. The availability of regioisomeric controls (2,3-, 2,4-, 2,6-, and 3,5-dimethylphenyl analogs) enables direct determination of whether the 3,4-substitution pattern confers differential antiproliferative activity, providing actionable SAR data for medicinal chemistry teams.

Quote Request

Request a Quote for 1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(3,4-dimethylphenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.